N-(propan-2-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(propan-2-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a pyrimidine ring substituted with a thiophene and a trifluoromethyl group
Properties
Molecular Formula |
C14H14F3N3OS2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-propan-2-yl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C14H14F3N3OS2/c1-8(2)18-12(21)7-23-13-19-9(10-4-3-5-22-10)6-11(20-13)14(15,16)17/h3-6,8H,7H2,1-2H3,(H,18,21) |
InChI Key |
OCEFMIHMWMQUDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.
Addition of the Trifluoromethyl Group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Sulfanyl Group: This step may involve nucleophilic substitution reactions.
Final Acetamide Formation: This can be achieved through amidation reactions using isopropylamine and acetic anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This may involve the oxidation of the thiophene ring or the sulfanyl group.
Reduction: Reduction reactions could target the pyrimidine ring or the acetamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
N-(propan-2-yl)-2-{[4-(phenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide: Similar structure but with a phenyl group instead of a thiophene.
N-(propan-2-yl)-2-{[4-(thiophen-2-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}acetamide: Similar structure but with a methyl group instead of a trifluoromethyl.
Uniqueness
The presence of the thiophene and trifluoromethyl groups in N-(propan-2-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide may confer unique properties such as increased lipophilicity, enhanced binding affinity to certain targets, and improved metabolic stability compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
